molecular formula C11H6F3NO3 B1298119 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione CAS No. 68255-58-3

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B1298119
CAS No.: 68255-58-3
M. Wt: 257.16 g/mol
InChI Key: QNYNUXQOTWCDOQ-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of 4-(trifluoromethoxy)aniline with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione stands out due to its unique combination of a trifluoromethoxy group and a pyrrole-2,5-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-7(2-4-8)15-9(16)5-6-10(15)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYNUXQOTWCDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350342
Record name 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68255-58-3
Record name 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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